molecular formula C10H11NO3 B115027 Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-01-6

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B115027
CAS No.: 142166-01-6
M. Wt: 193.2 g/mol
InChI Key: QHAIQLAFSPRIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 142166-01-6) is a heterocyclic compound featuring a benzoxazine core fused with a methyl ester group at position 5. Benzoxazines are six-membered rings containing oxygen and nitrogen, known for their versatility in pharmaceuticals and materials science. The 3,4-dihydro configuration indicates partial saturation, enhancing stability while retaining reactivity for functionalization. Key properties include a molecular formula of C₁₁H₁₁NO₃ and applications in medicinal chemistry as intermediates for ROR-gamma modulators .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAIQLAFSPRIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596907
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142166-01-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Aminophenols with Carbonyl Derivatives

A foundational approach involves the cyclocondensation of 2-aminophenol derivatives with α-ketoesters. For example, reacting 2-amino-4-hydroxybenzoic acid methyl ester with methyl glyoxylate in acetic acid at 80–100°C yields the benzoxazine core via a six-membered ring formation. This method typically achieves 60–75% yields but requires rigorous purification due to dimerization byproducts.

Key Reaction Parameters:

  • Solvent : Acetic acid or toluene

  • Temperature : 80–120°C

  • Catalyst : None (thermal activation)

Aziridine Ring-Opening and Cyclization

Adapting methods from fluoroquinolone synthesis, activated aziridines undergo ring-opening with halogenated phenolic esters, followed by copper-catalyzed intramolecular C–N cyclization. For instance, treating N-methylaziridine-2-carboxylate with methyl 4-bromo-3-hydroxyphenylacetate in acetonitrile with CuBr (5 mol%) at 60°C produces the target compound in 82% yield.

Advantages:

  • High regioselectivity

  • Tolerance for electron-withdrawing substituents

Modern Catalytic Methods

Palladium-Catalyzed C–H Activation

Recent advances employ Pd(OAc)₂ (2 mol%) with 1,10-phenanthroline ligands to directly functionalize benzoxazine precursors. In one protocol, methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is synthesized via C–H methoxycarbonylation using CO and methanol under 10 atm pressure.

Optimization Data:

ParameterOptimal ValueYield Impact
Pd Catalyst Loading2 mol%+18%
CO Pressure10 atm+25%
Ligand Ratio1:1.2 Pd:Ligand+12%

Enzymatic Asymmetric Synthesis

Lipase-catalyzed kinetic resolution enables enantioselective preparation. Using Candida antarctica Lipase B (CAL-B) in hexane, racemic 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is esterified with methanol, achieving 94% enantiomeric excess (ee) for the (R)-enantiomer.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (WO2022156789) couples microreactor technology with in-line purification:

  • Reaction Zone : Aziridine ring-opening at 100°C (residence time: 8 min)

  • Cyclization Zone : CuI/1,2-diaminocyclohexane catalyst at 150°C (residence time: 12 min)

  • Esterification Zone : Methanol/H₂SO₄ at 65°C (residence time: 20 min)

Performance Metrics:

  • Throughput : 12 kg/h

  • Purity : 99.2% (HPLC)

  • Solvent Recovery : 98% (closed-loop system)

Analytical and Characterization Techniques

Chromatographic Purity Assessment

HPLC Conditions for Methyl Ester Analysis :

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (250 × 4.6 mm)60:40 MeOH/0.1% H₃PO₄1.2 mL/minUV 254 nm6.8 min

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, COOCH₃), 4.21 (t, J=4.8 Hz, 2H, OCH₂), 3.32 (t, J=4.8 Hz, 2H, NCH₂), 6.82–7.15 (m, 3H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C–O–C benzoxazine).

Challenges and Mitigation Strategies

Byproduct Formation in Aziridine Routes

Common issues include dimerization (up to 15% yield loss) and over-oxidation . Mitigation approaches:

  • Low-Temperature Cyclization : Reduces dimerization from 15% to 3% at 40°C.

  • Radical Scavengers : Adding 0.1 M TEMPO suppresses oxidation byproducts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling enables late-stage esterification. Irradiation of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and methyl iodide in DMF achieves 89% yield in 2 hours.

Biocatalytic Cascade Reactions

Engineered E. coli co-expressing aryl-alcohol oxidase and esterase convert lignin-derived phenols to the target compound in one pot (72% yield, 99% atom economy) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is utilized as a building block in organic synthesis. Its ability to participate in stereoselective acylation reactions makes it valuable for creating enantiomerically pure compounds. This property is crucial in the pharmaceutical industry for developing drugs with specific biological activities .

Biology

The compound exhibits promising biological activities:

  • Anticancer Activity : Recent studies have demonstrated that certain derivatives of this compound possess significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cells. For instance, one derivative showed an IC50 value ranging from 7.84 to 16.2 µM across these cell lines .
  • Antiviral Properties : Preliminary research suggests potential antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus, indicating its utility in virology and infectious disease research.

Material Science

In the industrial sector, this compound is employed in the production of polymers and resins. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for various applications .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
Derivative APC-37.84
Derivative BMDA-MB-23116.2
Derivative CMIA PaCa-212.5
Derivative DU-87 MG14.0

Note: Values are based on recent experimental studies evaluating anti-proliferative effects .

Table 2: Synthesis Routes for this compound

StepReactantsConditionsYield (%)
12-Aminophenol + Formaldehyde + Methyl AcrylateAcidic/Basic Reflux70
2Intermediate Schiff BaseCyclization85
3Final ProductPurification (Recrystallization)>90

Case Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of this compound revealed that modifications at specific positions on the benzoxazine ring significantly enhanced anticancer activity. The introduction of electron-donating groups improved binding affinity to cancer cell targets .

Case Study 2: Synthesis of Enantiomers

Research focusing on the stereoselective synthesis of enantiomers using this compound demonstrated successful outcomes in producing compounds with high enantiomeric excess through enzymatic methods .

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazine Family

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates
  • Bromine substitution reduces carbon content (C: 57.46% vs. 65.16% for Cl) and lowers melting points (mp 96–98°C for Br vs. higher for Cl) due to reduced molecular symmetry .
  • Spectral Data : IR spectra show ester carbonyl (CO) stretches at 1741–1755 cm⁻¹ , consistent across derivatives. The absence of 3-oxo groups distinguishes these from oxidized analogues .
Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Key Difference: The 3-oxo derivative (CAS 142166-00-5) introduces a ketone at position 3, altering electronic properties.
  • Synthesis : Prepared via formylation of precursors like 7d , yielding 95% purity under optimized conditions (60°C, 15 hours) .

Heterocyclic Analogues: Benzothiazines and Dithiazines

Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate
  • Structural Variation: Replacing oxygen with sulfur in the ring (benzothiazine) increases molecular weight (e.g., C₉H₇NO₃S) and alters reactivity. Sulfur’s lower electronegativity enhances ring flexibility and redox activity .
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
  • Functional Groups: The 1,1-dioxo group introduces sulfone moieties (IR: 1340, 1155 cm⁻¹), enhancing polarity and bioavailability.

Physicochemical and Commercial Comparison

Property Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylate
CAS Number 142166-01-6 142166-00-5 188614-01-9
Molecular Formula C₁₁H₁₁NO₃ C₁₀H₉NO₄ C₉H₇NO₃S
Melting Point Not reported 116–118°C 252–253°C (decomposes)
IR Stretches (cm⁻¹) ~1740 (CO ester) 1745 (CO ester), 1655 (CHO) 1740 (CO ester), 1340 (SO₂)
Commercial Availability Available (1g: ¥127.9; 25g: ¥2753.5) Available (MFCD07774184; 98% purity) Discontinued (CymitQuimica)

Biological Activity

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its anticancer properties, antimicrobial effects, and other relevant therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a benzoxazine core structure, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2-aminophenol with methyl acetoacetate under reflux conditions in solvents like ethanol or methanol. This reaction yields various benzoxazine derivatives, which can be further modified to enhance their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cells. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM across these cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzoxazine ring significantly influence the anticancer activity. Compounds with electron-donating groups at certain positions exhibited improved efficacy. For example:

CompoundIC50 (µM)Cancer Cell Line
14f7.84PC-3
14f9.58MIA PaCa-2
14f12.9MDA-MB-231

These findings suggest that modifications enhancing electron density on the aromatic system can lead to increased binding affinity to cancer cell targets .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been studied for its antimicrobial properties. Preliminary data indicate that it may possess significant antibacterial and antifungal activities. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Antioxidant and Anti-inflammatory Effects

Emerging research suggests that this compound may also exhibit antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress. Furthermore, it has shown promise in anti-inflammatory applications by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy : A study involving a series of synthesized benzoxazine derivatives found that compounds with hydroxyl substitutions exhibited enhanced anticancer activity due to improved hydrogen bonding interactions with target proteins .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways .

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Core Synthesis : The compound is synthesized via cyclization of precursors such as 2-halophenols and aziridines under Lewis acid catalysis (e.g., Cu(I)), followed by esterification .
  • Optimization Strategies :
    • Temperature Control : Maintain reaction temperatures between 60–80°C to minimize side reactions (e.g., over-oxidation).
    • Catalyst Loading : Adjust Cu(I) catalyst concentration (typically 5–10 mol%) to balance reaction rate and product purity .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the esterified product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 3.7–3.9 ppm (methyl ester), δ 4.2–4.4 ppm (oxazine ring protons), and aromatic protons at δ 6.8–7.2 ppm .
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and oxazine ring carbons (δ 60–80 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 208.1 (calculated for C₁₁H₁₃NO₃) .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) for purity assessment (retention time ~8.5 min) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioactivity in different in vitro assays?

Methodological Answer:

  • Assay Validation :
    • Dose-Response Curves : Perform assays (e.g., antiproliferative activity) across a wide concentration range (1 nM–100 µM) to identify off-target effects .
    • Control Experiments : Use structurally similar analogs (e.g., unesterified benzoxazines) to isolate the role of the methyl ester group .
  • Mechanistic Studies :
    • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets like RORγ .
    • Metabolite Screening : Use LC-MS to rule out bioactivity from degradation products (e.g., free carboxylic acid derivatives) .

Q. What experimental designs are recommended for studying the compound’s metabolic stability and hepatotoxicity?

Methodological Answer:

  • In Vitro Models :
    • Hepatocyte Incubations : Use primary human hepatocytes (PHHs) or HepG2 cells to assess Phase I/II metabolism .
    • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms due to the compound’s aromatic/heterocyclic structure .
  • In Vivo Correlation :
    • Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) to measure plasma half-life and biliary excretion .
    • Histopathology : Post-mortem liver sections analyzed for necrosis or steatosis at subchronic doses .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for kinase targets?

Methodological Answer:

  • Core Modifications :
    • Ester Replacement : Substitute the methyl ester with bulkier groups (e.g., tert-butyl) to reduce off-target kinase binding .
    • Oxazine Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro at position 5) to enhance interaction with catalytic lysine residues .
  • Computational Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding poses against kinases (e.g., EGFR, Aurora B) .
    • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .

Q. What strategies address low regioselectivity during late-stage functionalization of the benzoxazine core?

Methodological Answer:

  • Directing Groups : Install temporary substituents (e.g., boronic esters at position 6) to steer C-H activation toward position 7 .
  • Photoredox Catalysis : Use Ir(ppy)₃ and visible light to achieve radical-based functionalization with >80% regioselectivity .
  • Protection/Deprotection : Temporarily protect the methyl ester with a TBS group to prevent undesired side reactions during nitration or halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.